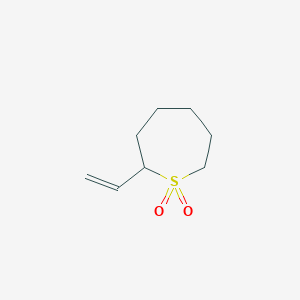
2-Ethenyl-1lambda~6~-thiepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1lambda~6~-thiepane-1,1-dione is an organic compound belonging to the class of cyclic sulfones It features a seven-membered ring containing sulfur and a double bond, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1lambda~6~-thiepane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-1lambda~6~-thiepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: The vinyl group in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
2-Ethenyl-1lambda~6~-thiepane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1lambda~6~-thiepane-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The vinyl group can participate in addition reactions, while the sulfone group can engage in redox processes. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications.
Comparaison Avec Des Composés Similaires
2-Ethynyl-1lambda~6~-thiolane-1,1-dione: Similar structure but with an ethynyl group instead of an ethenyl group.
3-Ethenyl-1lambda~6~-thiolane-1,1-dione: A five-membered ring analog with similar functional groups.
Uniqueness: 2-Ethenyl-1lambda~6~-thiepane-1,1-dione stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
111939-52-7 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-ethenylthiepane 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-2-8-6-4-3-5-7-11(8,9)10/h2,8H,1,3-7H2 |
Clé InChI |
TZXLFYMFZWVHAK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCCCS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
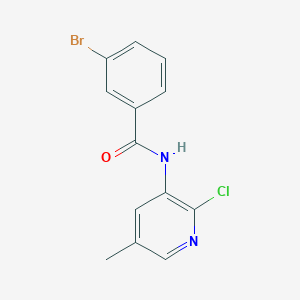

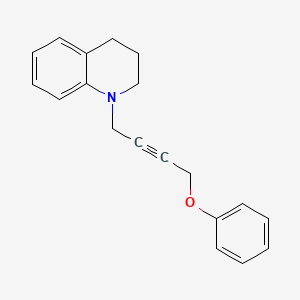

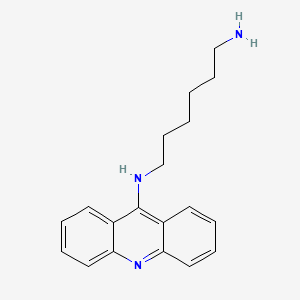
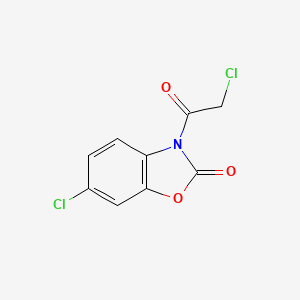
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)

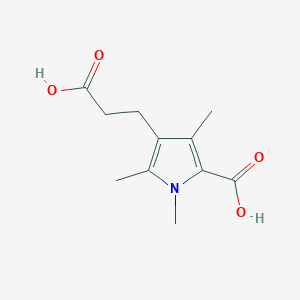
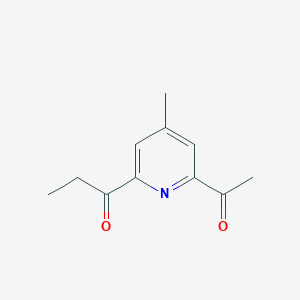
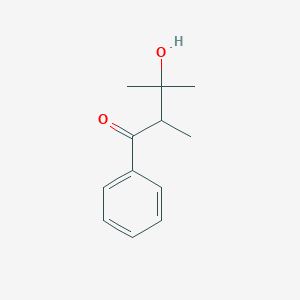
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
